

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

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Compound of Interest

Compound Name: 2',6'-Dichloro-3'-fluoroacetophenone

Cat. No.: B032307

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This technical guide provides a comprehensive overview of **2',6'-Dichloro-3'-fluoroacetophenone**, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

2',6'-Dichloro-3'-fluoroacetophenone is an aryl fluorinated building block, a halogenated derivative of acetophenone.^{[1][2]} Its structure is characterized by a phenyl ring substituted with two chlorine atoms, one fluorine atom, and an acetyl group.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	290835-85-7[1][3][4][5]
Molecular Formula	C ₈ H ₅ Cl ₂ FO[3][4]
Molecular Weight	207.03 g/mol [1][3]
Linear Formula	Cl ₂ C ₆ H ₂ (F)COCH ₃ [1]
InChI	1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3[1]
InChI Key	VJBFZHHRVCPAPZ-UHFFFAOYSA-N[1]
SMILES String	CC(=O)c1c(Cl)ccc(F)c1Cl[1]
MDL Number	MFCD02093760[1][3]
PubChem ID	2733982[3]

Physicochemical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[3][6] It is insoluble in water but soluble in most organic solvents.[6]

Table 2: Physicochemical Data

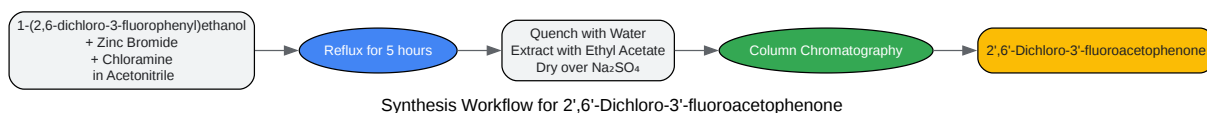
Property	Value
Appearance	Colorless to light yellow clear liquid[3]
Boiling Point	255 °C (lit.)[1][2][3]
Density	1.403 g/mL at 25 °C (lit.)[1][2]
Refractive Index	n _{20/D} 1.529 (lit.)[1][2]
Flash Point	110 °C (230 °F) - closed cup[1]
Purity	≥ 97% (GC)[3]

Synthesis and Experimental Protocols

A common method for the synthesis of **2',6'-Dichloro-3'-fluoroacetophenone** involves the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

- Materials and Equipment:
 - 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)
 - Zinc bromide (45 mg, 0.2 mmol)
 - Chloramine (282 mg, 1 mmol)
 - Acetonitrile
 - Three-necked flask equipped with a reflux condenser
 - Stirring apparatus
 - Ethyl acetate
 - Anhydrous sodium sulfate
 - Rotary evaporator
 - Silica gel for column chromatography
- Procedure:
 - Combine 1-(2,6-dichloro-3-fluorophenyl)ethanol, zinc bromide, and chloramine in the three-necked flask containing acetonitrile.
 - Stir the mixture under reflux for 5 hours.
 - Cool the reaction mixture to room temperature.
 - Quench the reaction by the slow addition of water.
 - Extract the resulting mixture three times with ethyl acetate.

- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution to remove the solid sodium sulfate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **2',6'-Dichloro-3'-fluoroacetophenone**.



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Synthesis Workflow Diagram

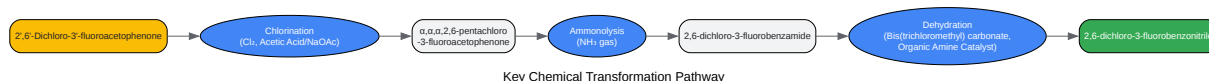
Applications in Research and Development

2',6'-Dichloro-3'-fluoroacetophenone is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.[3][6] Its chemical structure allows for a variety of transformations, making it a valuable building block for more complex molecules.[3][6]

- **Pharmaceutical Intermediate:** This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3] It is notably used as an intermediate in the production of Crizotinib, a targeted cancer therapy drug.[5]
- **Agrochemical Synthesis:** It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides, to aid in crop protection.[3]
- **Organic Synthesis Building Block:** The ketone group in its structure can be readily reduced to an alcohol, converted to an alkene via the Wittig reaction, or oxidized to an acid or ester.[6] It is a starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[7][8]

This process involves a multi-step reaction starting from **2',6'-Dichloro-3'-fluoroacetophenone**.

- Step A: Chlorination
 - **2',6'-Dichloro-3'-fluoroacetophenone** is reacted with chlorine gas in a glacial acetic acid/sodium acetate system.
 - The reaction is conducted at a temperature of 40-120°C for 2-8 hours.
 - This step yields alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone.
- Step B: Ammonolysis
 - The product from Step A is dissolved in an organic solvent.
 - Ammonia gas is introduced until saturation, leading to an ammonolysis reaction.
 - This produces 2,6-dichloro-3-fluorobenzamide.
- Step C: Dehydration
 - The 2,6-dichloro-3-fluorobenzamide is reacted with bis(trichloromethyl) carbonate in an organic solvent.
 - The reaction is catalyzed by an organic amine (e.g., triethylamine, pyridine) at a temperature of 0-80°C.
 - Post-reaction treatment and purification yield the final product, 2,6-dichloro-3-fluorobenzonitrile.



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Chemical Transformation Pathway

Safety and Handling

2',6'-Dichloro-3'-fluoroacetophenone is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is irritating to the eyes, respiratory system, and skin.[4]

- Hazard Codes: H301 (Toxic if swallowed)[1]
- Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]
- Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (type ABEK (EN14387) filter) are recommended when handling this chemical.[1]
- Storage: Store at room temperature in a well-ventilated place.[3]

This guide summarizes the essential technical information regarding **2',6'-Dichloro-3'-fluoroacetophenone**, providing a foundation for its safe handling, synthesis, and application in advanced chemical research and development.

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